Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an organic compound classified as an oxirane, which is a three-membered cyclic ether. This compound features a complex structure characterized by multiple methyl groups and a tert-butyl substituent, contributing to its unique chemical properties and potential applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 228.33 g/mol. It is significant in organic synthesis and medicinal chemistry due to its reactivity and structural features.
The synthesis of methyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves several key steps:
In industrial settings, continuous flow processes may be employed to optimize production efficiency. Automated reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are vital for achieving high purity and yield of the final product.
The molecular structure of methyl 3-tert-butyl-3-methyloxirane-2-carboxylate can be represented by its IUPAC name and corresponding structural formulas:
Property | Value |
---|---|
Molecular Weight | 228.33 g/mol |
InChI | InChI=1S/C13H24O3/c1-9(2)7-8-12(5)13(16-12,10(3)4)11(14)15-6/h9-10H,7-8H2,1-6H3 |
InChI Key | HGZWQJBQIGDTAH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCC1(C(O1)(C(C)C)C(=O)OC)C |
Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate can undergo several important chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in organic synthesis and pharmaceuticals.
The mechanism of action for methyl 3-tert-butyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of its oxirane ring and ester group:
These mechanisms contribute to the compound's versatility in forming diverse chemical entities that may have biological or industrial significance.
Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate exhibits several notable physical properties:
The chemical properties include:
Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate has various scientific applications:
This compound's diverse reactivity and structural characteristics make it a valuable asset in both academic research and industrial applications.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4